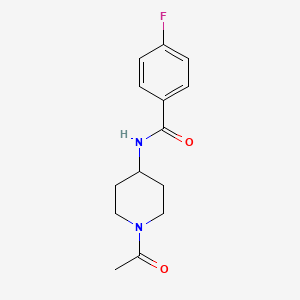
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, also known as NPC-16377, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a small molecule that belongs to the class of chroman-2-carboxamides, which possess a wide range of biological activities. NPC-16377 has been studied extensively for its ability to modulate various cellular processes and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
α-Amino Acid Derived Enaminones Applications
A novel synthesis approach for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are in equilibrium with their 4-oxo tautomers, has been developed from N-protected α-amino acids. These intermediates, enaminones, are instrumental in constructing other functionalized heterocycles, indicating their significance in the synthesis of complex organic molecules with potential application in medicinal chemistry and drug design (Grošelj et al., 2013).
Gene Expression Regulation by Small Molecules
Small molecules targeting specific DNA sequences can control gene expression, suggesting the potential of compounds like N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide in gene regulation. These ligands must permeate living cells and bind DNA sequences with high affinity, a principle demonstrated with synthetic polyamides containing specific amino acids (Gottesfeld et al., 1997).
Antidepressant and Nootropic Agents Development
The synthesis and pharmacological activity assessment of compounds for potential antidepressant and nootropic effects underscore the versatility of N-protected carbohydrazides and azetidinones in CNS active agent development. This highlights the broader application of structurally related compounds in creating more potent and safe CNS active agents (Thomas et al., 2016).
Novel Bicyclic Systems for Biological Activity Prediction
The synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through one-pot condensation and the subsequent biological activity prediction, indicate the potential for developing new therapeutics based on the structural motifs present in this compound (Kharchenko et al., 2008).
Antimicrobial Agents from Minor Groove DNA Binders
The development of pyrrole tetraamides showing strong antibacterial activity due to their submicromolar DNA binding affinity highlights the antimicrobial application potential of compounds with similar molecular frameworks. This underscores the relevance of minor groove binders in antibiotic drug development (Dyatkina et al., 2002).
Eigenschaften
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-6-3-9-23(19)16-10-14(11-21-13-16)12-22-20(25)18-8-7-15-4-1-2-5-17(15)26-18/h1-2,4-5,10-11,13,18H,3,6-9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDMICNXWDFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)
![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)
![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)
![3-(2-Methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2693537.png)

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)
